molecular formula C13H14F3N3O2 B1419664 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea CAS No. 951623-94-2

1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea

Cat. No. B1419664
M. Wt: 301.26 g/mol
InChI Key: RDAGWKMTQMCFRR-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea” is a chemical compound with the molecular formula C13H14F3N3O2 . Its molecular weight is 301.27 . The IUPAC name for this compound is N-phenyl-N’- [1- (trifluoroacetyl)-3-pyrrolidinyl]urea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.27 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Anticancer Potential : Diaryl ureas, including derivatives of the specified compound, have shown significant antiproliferative effects on various cancer cell lines. Specifically, compounds with a similar structure demonstrated potent inhibitory activity against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cell lines (Feng et al., 2020).

  • Catalytic Activity in Chemical Reactions : Certain phenylpyrrolidine-based urea catalysts have shown potent catalytic activity. For instance, they were effective in the asymmetric Michael addition of thiols to β-nitrostyrenes, indicating their utility in organic synthesis (Kawazoe et al., 2015).

  • Synthesis of Novel Derivatives for Biological Evaluation : New derivatives of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea have been synthesized and evaluated for their antiproliferative activity, suggesting a potential for developing effective antiproliferative agents (Zhang et al., 2019).

  • Efficient Synthesis Methods : There have been developments in efficient methods for synthesizing urea derivatives, like 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, which are of interest in various chemical and pharmaceutical applications (Li & Chen, 2008).

  • Potential Anti-CML Activity : 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been found to exhibit potent activity against human chronic myeloid leukemia (CML) cell lines, suggesting their potential as treatments for CML and cancer (Li et al., 2019).

  • Antimicrobial Properties : Certain derivatives of N-(4-chloro-2-trifluoroacetyl phenyl) aminothiazoles, which are related to the compound , have shown good antibacterial and antifungal activity, indicating their potential use in antimicrobial treatments (Sujatha et al., 2019).

  • Pharmacokinetic Studies : Studies on novel diarylurea EGFR inhibitors, structurally related to the specified compound, have been conducted to understand their pharmacokinetic characteristics, which is crucial for developing effective anticancer drugs (Zuo et al., 2020).

properties

IUPAC Name

1-phenyl-3-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAGWKMTQMCFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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